3-(2-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(2-Methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors . Key substituents include:
- 2-((2-Morpholino-2-oxoethyl)thio): The morpholine ring improves aqueous solubility, while the thioether linkage may influence redox stability and hydrogen bonding.
Though specific biological data for this compound are unavailable in the provided evidence, structurally related derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-25-15-5-3-2-4-14(15)22-18(24)17-13(6-11-27-17)20-19(22)28-12-16(23)21-7-9-26-10-8-21/h2-5H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPLZSIDLXHMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112465 | |
| Record name | 6,7-Dihydro-3-(2-methoxyphenyl)-2-[[2-(4-morpholinyl)-2-oxoethyl]thio]thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361158-23-8 | |
| Record name | 6,7-Dihydro-3-(2-methoxyphenyl)-2-[[2-(4-morpholinyl)-2-oxoethyl]thio]thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361158-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-3-(2-methoxyphenyl)-2-[[2-(4-morpholinyl)-2-oxoethyl]thio]thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiophene Derivatives
A widely adopted method involves cyclizing thiophene precursors with pyrimidine-forming agents. For instance, 2H-thieno[2,3-d]oxazine-2,4(1H)-diones undergo one-pot reactions with amines or hydrazines to yield dihydrothienopyrimidinones. In the target compound’s case, cyclization of a thiophene-bearing intermediate with urea or thiourea under basic conditions (e.g., KOH/EtOH) generates the fused pyrimidine ring. The 6,7-dihydro feature arises from partial saturation of the thiophene ring, achieved via hydrogenation or by using pre-saturated starting materials.
Thorpe-Ziegler Cyclization
Alternative routes employ the Thorpe-Ziegler reaction, where mercaptocarbonitrile-containing intermediates cyclize in basic media. For example, reacting 3-mercapto-2-cyano-thiophene with chloroacetone in DMF/KOH facilitates intramolecular cyclization, forming the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This method offers regioselectivity and moderate yields (65–80%).
Incorporation of the Morpholino-2-Oxoethylthio Group
The (2-morpholino-2-oxoethyl)thio moiety at position 2 is introduced through thioether formation:
Thiol-Alkylation Strategy
Synthesizing 2-morpholino-2-oxoethanethiol (HS-CH₂-C(=O)-morpholine) and reacting it with a 2-chloro-thienopyrimidine precursor in the presence of NaH/THF yields the thioether linkage. This method requires anhydrous conditions to prevent oxidation of the thiol.
Michael Addition Approach
Alternatively, treating a 2-mercapto-thienopyrimidine intermediate with morpholino acryloyl chloride in DCM/TEA facilitates conjugate addition, forming the desired side chain. This route avoids handling volatile thiols but demands precise stoichiometry to prevent over-alkylation.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Cyclization steps benefit from polar aprotic solvents (DMF, NMP) at elevated temperatures (100–120°C). Conversely, thioether formations proceed optimally in THF or DCM at room temperature to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thienopyrimidine core or the thioether linkage.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to cellular receptors to elicit a biological response.
Pathways: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877654-75-6)
- Core: Thieno[3,2-d]pyrimidin-4(3H)-one.
- Substituents : 4-Chlorophenyl (electron-withdrawing) and 4-trifluoromethoxyphenyl (lipophilic).
- Molecular Weight : 498.9 g/mol.
- Key Features : The trifluoromethoxy group increases metabolic stability, while the chloro substituent may enhance target affinity through halogen bonding .
2-((3-Fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877654-55-2)
- Core: Thieno[3,2-d]pyrimidin-4(3H)-one.
- Substituents : 3-Fluorobenzylthio (polar) and 4-trifluoromethoxyphenyl.
- Molecular Weight : 454.5 g/mol.
- Key Features: The fluorobenzyl group may improve blood-brain barrier penetration compared to the target compound’s morpholino group .
7-(Morpholino(2-phenylhydrazono)methyl)-2-thioxo-5-(p-tolyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a)
- Core : Pyrido[2,3-d]pyrimidin-4(1H)-one.
- Substituents: Morpholino, phenylhydrazono, and p-tolyl groups.
- Antitumor activity was reported for this class .
Dihydropyrimidine-Thione Derivatives
1-(3-Chlorophenyl)-4,4,6-Trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Core : Dihydropyrimidine-2(1H)-thione.
- Substituents : 3-Chlorophenyl and trimethyl groups.
- Molecular Weight : 266.8 g/mol.
- Key Features : The thione group enables metal chelation, while the planar dihydropyrimidine ring facilitates intercalation with DNA/RNA .
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The thieno-pyrimidinone core allows diverse substitutions, enabling fine-tuning of solubility, stability, and target affinity.
Role of Morpholine : Morpholine-containing derivatives (e.g., target compound, 7a) exhibit improved solubility compared to halogenated analogues, critical for oral bioavailability .
Electronic Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethoxy) enhance metabolic stability but may reduce membrane permeability .
Biological Activity: Pyrido-pyrimidinones (e.g., 7a) show antitumor activity, suggesting the target compound’s thieno analogue warrants further evaluation .
Biological Activity
3-(2-Methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 477.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and apoptosis. Research indicates that it may inhibit key signaling pathways associated with cancer cell survival.
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis. This effect is mediated through the down-regulation of cyclin-dependent kinases (CDKs) and modulation of apoptotic markers such as Bcl-2 and cleaved caspases.
- Target Interaction : The compound interacts with proteins involved in the regulation of cell growth and survival, suggesting its potential as an anticancer agent. For instance, it may inhibit the activity of Bcl-2 family proteins, which are crucial for preventing apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antitumor Efficacy : In a study involving human breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis. The study highlighted its potential as a therapeutic agent against breast cancer.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer properties. The results indicated that the compound effectively inhibits the phosphorylation of key proteins involved in cell cycle progression, thereby halting cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the critical synthetic routes and reaction conditions for synthesizing this compound with high purity?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of thieno[3,2-d]pyrimidine precursors and substitution with functional groups (e.g., morpholino-2-oxoethyl thioether). Key steps:
-
Palladium-catalyzed cross-coupling for aryl group introduction (e.g., 2-methoxyphenyl) to enhance regioselectivity .
-
Thioether linkage formation : Use of mercaptoacetic acid derivatives and alkylation agents under controlled pH and temperature (e.g., DMF solvent, 60–80°C) .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, DMF, 80°C | 65–70 | 90 |
| Thioether Formation | K₂CO₃, DMF, RT | 55–60 | 85 |
| Final Purification | Ethanol recrystallization | 45–50 | 98 |
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm, morpholino protons at δ 3.4–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.12) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (morpholino-2-oxoethyl) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. Typical solubility: >10 mM in DMSO, <50 µM in PBS .
- Stability : HPLC analysis under physiological conditions (37°C, 24 hrs) shows >90% integrity in DMSO but degradation in aqueous media (t½ = 6–8 hrs) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Reaction Optimization :
- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for thioether formation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., oxidation) .
- By-Product Mitigation : Use scavengers (e.g., polymer-bound thiourea) to remove unreacted intermediates .
Q. What computational strategies predict biological targets and binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR, CDK2). The morpholino group shows hydrogen bonding with Asp831 in EGFR .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 50 ns) .
- QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with inhibitory activity (IC₅₀) .
Q. How to resolve contradictions in biological activity data across studies?
- Experimental Design :
- Dose-Response Curves : Use standardized protocols (e.g., 72-hr MTT assays) to compare IC₅₀ values .
- Off-Target Screening : Kinase profiling (Eurofins Panlabs) identifies non-specific binding .
- Data Interpretation :
- Meta-Analysis : Pool data from >3 independent studies; adjust for variables (e.g., cell line heterogeneity, serum concentration) .
- Mechanistic Studies : siRNA knockdown of suspected targets validates specificity (e.g., apoptosis via caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
